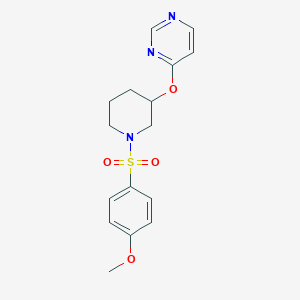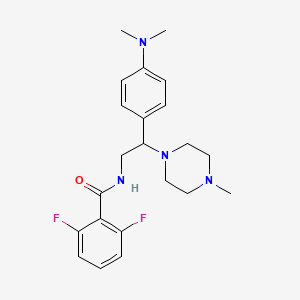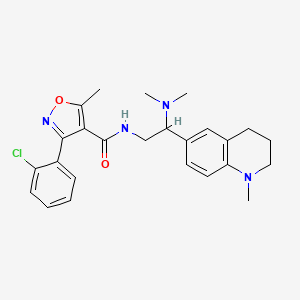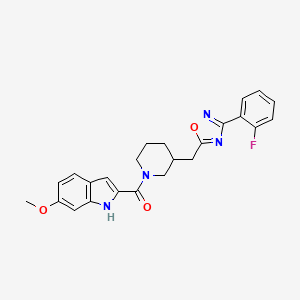![molecular formula C13H10Cl3N3O2 B2892043 4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one CAS No. 477855-41-7](/img/structure/B2892043.png)
4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one (DCPM) is a synthetic molecule with a wide range of applications in scientific research. It is a useful tool for investigating biochemical and physiological processes in the laboratory setting. DCPM is a halogenated analog of the pyridazinone class of compounds and is known for its significant biological activity. In recent years, DCPM has been used in a variety of research applications, including drug screening, enzyme inhibition, and structural studies.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly pyridazinones, are recognized for their broad spectrum of biological activities. A study by Kamble et al. (2015) synthesized a series of new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives. These compounds were evaluated for their anticancer, antiangiogenic, and antioxidant activities, showcasing the versatility of pyridazinones in drug development (Kamble et al., 2015).
Antimicrobial and Antifungal Activities
Pyridazinone derivatives have demonstrated significant antimicrobial and antifungal activities. Sayed et al. (2003) reported on the synthesis of new heterocyclic compounds with expected biological activity, including antimicrobial and antifungal properties, starting from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (Sayed et al., 2003).
Synthesis Methods and Applications
The development of synthesis methods for pyridazinone derivatives is crucial for further exploration of their applications. Bryant et al. (1995) developed a large-scale synthesis method for 3-chloro-5-methoxypyridazine, demonstrating an efficient route to synthesize pyridazinone-based compounds, which can be further modified for various scientific applications (Bryant et al., 1995).
Myocardial Perfusion Imaging
Pyridazinone derivatives have also found applications in medical imaging. Mou et al. (2012) synthesized and evaluated 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET, highlighting the potential of pyridazinone derivatives in diagnostic applications (Mou et al., 2012).
Herbicide Development
Pyridazinone compounds have been investigated for their phytotoxicity and potential as herbicides. Hilton et al. (1969) studied the modes of action of substituted pyridazinone herbicides, contributing to the development of agricultural chemicals (Hilton et al., 1969).
Eigenschaften
IUPAC Name |
4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O2/c1-21-18-11(8-2-4-9(14)5-3-8)7-19-13(20)12(16)10(15)6-17-19/h2-6H,7H2,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWJUKOGWPAVGH-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1C(=O)C(=C(C=N1)Cl)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\CN1C(=O)C(=C(C=N1)Cl)Cl)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2891961.png)
![3,4,9-trimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2891962.png)
![(2,6-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2891965.png)


![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide](/img/structure/B2891968.png)

![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891974.png)


![N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2891979.png)

![1-(3-chloro-4-methoxyphenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2891981.png)